2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone is a complex organic compound that features a fluorophenyl group, an indole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with Piperazine: The final step involves coupling the indole and fluorophenyl intermediates with piperazine under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)ethanone: A simpler indole derivative with similar structural features.
(E)-3-[3’-(4-fluorophenyl)-1’-(1-methylethyl)-1H-indol-2-yl]-2-propenal: Another fluorophenyl-indole compound with different functional groups.
Uniqueness
2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone is unique due to its combination of a fluorophenyl group, an indole moiety, and a piperazine ring, which may confer distinct biological activities and pharmacological properties .
Properties
Molecular Formula |
C22H22FN3O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H22FN3O2/c1-24-15-19(18-4-2-3-5-20(18)24)22(28)26-12-10-25(11-13-26)21(27)14-16-6-8-17(23)9-7-16/h2-9,15H,10-14H2,1H3 |
InChI Key |
YJHJZZSLCUXFCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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